2-Thiazoline, 2-butylthio- 2-Thiazoline, 2-butylthio-
Brand Name: Vulcanchem
CAS No.: 69390-14-3
VCID: VC3786159
InChI: InChI=1S/C7H13NS2/c1-2-3-5-9-7-8-4-6-10-7/h2-6H2,1H3
SMILES: CCCCSC1=NCCS1
Molecular Formula: C7H13NS2
Molecular Weight: 175.3 g/mol

2-Thiazoline, 2-butylthio-

CAS No.: 69390-14-3

Cat. No.: VC3786159

Molecular Formula: C7H13NS2

Molecular Weight: 175.3 g/mol

* For research use only. Not for human or veterinary use.

2-Thiazoline, 2-butylthio- - 69390-14-3

Specification

CAS No. 69390-14-3
Molecular Formula C7H13NS2
Molecular Weight 175.3 g/mol
IUPAC Name 2-butylsulfanyl-4,5-dihydro-1,3-thiazole
Standard InChI InChI=1S/C7H13NS2/c1-2-3-5-9-7-8-4-6-10-7/h2-6H2,1H3
Standard InChI Key ATSNNLQPZFXLMD-UHFFFAOYSA-N
SMILES CCCCSC1=NCCS1
Canonical SMILES CCCCSC1=NCCS1

Introduction

Chemical Structure and Classification

2-Thiazoline, 2-butylthio- belongs to the heterocyclic family of thiazolines, which are five-membered rings containing both sulfur and nitrogen atoms. The basic structure consists of a 2-thiazoline scaffold with a butylthio substituent at the 2-position. This compound represents an important class of sulfur-nitrogen heterocycles with significant chemical versatility.

Structural Characteristics

The compound features a 4,5-dihydrothiazole (2-thiazoline) core structure with a butylthio group (-S-C₄H₉) attached at the 2-position. Structurally, it differs from compounds like 2-(sec-Butyl)-4,5-dihydrothiazole, where the butyl group is directly attached to the thiazoline ring rather than through a sulfur bridge . The molecular architecture can be conceptualized as follows:

  • Core structure: 2-thiazoline (4,5-dihydrothiazole)

  • Substituent: butylthio group at the 2-position

  • Molecular formula: C₇H₁₃NS₂ (estimated)

Related Compounds

Several related compounds provide contextual understanding of 2-thiazoline, 2-butylthio-:

  • Thiazolidine, 2-butyl- (C₇H₁₅NS, MW: 145.266), which contains a fully saturated five-membered ring

  • 2-(sec-Butyl)-4,5-dihydrothiazole (C₇H₁₃NS, MW: 143.25), which has a direct butyl attachment

  • Thiazolidine-2-thione derivatives, which contain a C=S functional group instead of a butylthio substituent

Synthesis Methodologies

Based on synthetic routes for similar thiazoline compounds, several potential methods for synthesizing 2-thiazoline, 2-butylthio- can be proposed.

General Thiazoline Synthesis Approaches

Thiazolines are commonly synthesized through various pathways, with dehydrating reagents often playing crucial roles in the ring formation:

  • From α,β-unsaturated methyl esters via Sharpless asymmetric dihydroxylation and O→N acyl migration

  • Using dehydrating reagents such as:

    • Triethylamine/MsCl

    • SOCl₂/pyridine

    • The Lawesson reagent

    • The Burgess reagent

    • TiCl₄ or PCl₅

Physical and Chemical Properties

Predicted Physical Properties

Based on related thiazoline compounds, the following properties can be estimated:

PropertyPredicted ValueBasis for Prediction
Physical stateColorless to light yellow liquidSimilar to related thiazolidine compounds
Molecular weight~175 g/mol (estimated)Based on molecular formula C₇H₁₃NS₂
SolubilitySoluble in organic solvents (ethanol, ethyl acetate)Based on related heterocyclic compounds
StabilityStable at room temperatureCommon for thiazoline derivatives

Biological Significance and Applications

Applications in Catalysis and Synthesis

Thiazoline compounds serve important functions in synthetic chemistry:

  • As Ligands: Thiazolines have proven valuable as chiral ligands in asymmetric synthesis, including:

    • Pd-catalyzed allylic substitutions

    • Diels-Alder reactions

    • Friedel-Crafts alkylations of indoles

    • Alkylzinc additions to aldehydes

  • Metal Complex Formation: Thiazoline derivatives can coordinate with metal ions to form complexes with valuable catalytic properties

Structure-Activity Relationships

Analysis of related compounds provides insights into potential structure-activity relationships:

Functional Group Significance

In related thiazolidine-2-thione derivatives, structure-activity relationship studies revealed that:

"The phenyl-sulfonamide group was indispensable for thiazolidine-2-thione derivatives to produce XO inhibitory activity. The enzyme inhibition kinetics analyses confirmed that compound 6k exerted a mixed-type XO inhibition."

This suggests that the presence and nature of sulfur-containing substituents significantly influence biological activity, which may extend to the butylthio group in our target compound.

Binding Interactions

Molecular docking studies of related compounds indicate possible binding modes:

"Compound 6k was accommodated in the active site through hydrogen bonds with primary amino acids, including Gly260, Glu263, Ile264 and Ser347... The 4-fluorophenyl-sulfonyl moiety interacted with the amino acid residue of the enzyme active pocket via 2 hydrogen bonds... the thiazolidinethione moiety formed two hydrogen bonds with the amino acid residue of Glu263 and Ser347 in the enzyme hydrophobic cavity."

The butylthio group in 2-thiazoline, 2-butylthio- might participate in similar hydrophobic interactions, contributing to potential biological activities.

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